N-[2-(2,4-dichlorophenoxy)phenyl]-2,6-difluoro-3-nitrobenzamide
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Overview
Description
N-[2-(2,4-dichlorophenoxy)phenyl]-2,6-difluoro-3-nitrobenzamide is a synthetic organic compound with the molecular formula C19H10Cl2F2N2O4 and a molecular weight of 439.2 g/mol This compound is characterized by the presence of dichlorophenoxy, difluoro, and nitro functional groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dichlorophenoxy)phenyl]-2,6-difluoro-3-nitrobenzamide typically involves multiple steps. One common method includes the reaction of 2,4-dichlorophenol with 2-fluoro-3-nitrobenzoic acid in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with 2,6-difluoroaniline under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-dichlorophenoxy)phenyl]-2,6-difluoro-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-[2-(2,4-dichlorophenoxy)phenyl]-2,6-difluoro-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2,4-dichlorophenoxy)phenyl]-2,6-difluoro-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For instance, the nitro group can participate in redox reactions, while the dichlorophenoxy and difluoro groups can enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.
2,4-Dichlorophenoxypropionic acid: Another herbicide with comparable properties.
2-Methyl-4-chlorophenoxyacetic acid (MCPA): A herbicide with similar applications.
Uniqueness
N-[2-(2,4-dichlorophenoxy)phenyl]-2,6-difluoro-3-nitrobenzamide is unique due to the presence of both difluoro and nitro groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(2,4-dichlorophenoxy)phenyl]-2,6-difluoro-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Cl2F2N2O4/c20-10-5-8-15(11(21)9-10)29-16-4-2-1-3-13(16)24-19(26)17-12(22)6-7-14(18(17)23)25(27)28/h1-9H,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFLCDKMEVZBIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2F)[N+](=O)[O-])F)OC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Cl2F2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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